molecular formula C5H8N4O B12889225 N-ethyl-1H-1,2,4-triazole-5-carboxamide

N-ethyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B12889225
M. Wt: 140.14 g/mol
InChI Key: BCAHEWUUHRAWCC-UHFFFAOYSA-N
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Description

N-ethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a compound of interest for researchers exploring new chemical entities with potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further explored for their potential biological and industrial applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

    1H-1,2,4-triazole-3-carboxamide: Another triazole derivative with similar biological activities.

    1H-1,2,4-triazole-5-carboxylic acid: A precursor for the synthesis of various triazole derivatives.

    1H-1,2,4-triazole-3-carboxylic acid: Known for its antiviral and anticancer properties

Uniqueness: N-ethyl-1H-1,2,4-triazole-5-carboxamide stands out due to its unique ethyl substitution, which can enhance its biological activity and stability compared to other triazole derivatives. This substitution can also influence its solubility and pharmacokinetic properties, making it a compound of interest for further research and development .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

N-ethyl-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C5H8N4O/c1-2-6-5(10)4-7-3-8-9-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9)

InChI Key

BCAHEWUUHRAWCC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC=NN1

Origin of Product

United States

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